Z-Phe-osu
Description
Chemical Identity and Nomenclature
This compound, systematically named as (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate, represents a sophisticated molecular architecture that integrates multiple functional components essential for controlled peptide synthesis. The compound is registered under CAS number 3397-32-8 and maintains the PubChem identifier CID 12876457, establishing its unique chemical identity within global databases. The nomenclature reflects its dual functionality, incorporating both the benzyloxycarbonyl protecting group, abbreviated as "Z" in honor of Leonidas Zervas who pioneered its development, and the N-hydroxysuccinimide ester activation, denoted as "osu".
The molecular structure encompasses a phenyl ring characteristic of phenylalanine residues, connected through a chiral carbon center that maintains the L-configuration essential for biological activity. The benzyloxycarbonyl moiety serves as a temporary protecting group for the amino functionality, while the N-hydroxysuccinimide ester provides the necessary activation for efficient coupling reactions in peptide synthesis. This combination creates a compound with exceptional utility in synthetic organic chemistry, particularly in applications requiring selective amino acid incorporation.
Table 1: Chemical Properties of this compound
The compound's systematic IUPAC designation as N-benzoxycarbonyl-L-phenylalanine succinimido ester provides comprehensive information about its structural components and stereochemistry. Alternative nomenclature includes designations such as Z-L-Phe-OSu and CBZ-L-PHENYLALANINE HYDROXYSUCCINIMIDE ESTER, reflecting different conventions used across various research communities. The consistent use of the "Z" designation honors the historical contribution of Leonidas Zervas to peptide chemistry and maintains continuity with established synthetic methodologies.
The compound's molecular architecture enables specific interactions with biological targets while maintaining stability under appropriate storage conditions. The predicted density of 1.35±0.1 g/cm³ and the relatively high melting point of 140-140.5 °C indicate substantial intermolecular forces, likely arising from hydrogen bonding and π-π stacking interactions between aromatic systems. These physical properties contribute to the compound's handling characteristics and stability profile, making it suitable for laboratory applications requiring consistent performance over extended periods.
Historical Development in Peptide Chemistry
The historical development of this compound is intrinsically linked to the revolutionary advances in peptide chemistry initiated by Max Bergmann and Leonidas Zervas in the early 1930s. The introduction of the benzyloxycarbonyl protecting group by Zervas represented a paradigmatic shift in synthetic peptide chemistry, providing the first reliable method for controlled oligopeptide synthesis. This breakthrough laid the foundation for what became known as the Bergmann-Zervas carboxybenzyl method, which dominated peptide synthesis for nearly two decades until the 1950s.
The Bergmann degradation, first demonstrated by Max Bergmann in 1934, established fundamental principles for amino acid sequencing and peptide manipulation that would later influence the development of activated amino acid derivatives. This method, which involved removing single amino acids from the carboxylic acid terminus of peptides, demonstrated the importance of controlled reactivity and selective protection strategies in peptide chemistry. Although the Bergmann degradation was eventually superseded by the more efficient Edman degradation, its underlying principles of selective activation and protection remained central to peptide synthesis methodology.
The evolution from early peptide synthesis methods to modern activated ester approaches reflects continuous efforts to improve coupling efficiency and reduce side reactions. The introduction of N-hydroxysuccinimide esters in the 1960s represented a significant advancement in activation chemistry, providing stable yet reactive intermediates that could be handled under mild conditions. These "active esters" offered superior performance compared to earlier methods, maintaining activity over extended periods while providing excellent coupling yields with primary amines.
The specific development of this compound as a commercially available building block emerged from the recognition that pre-activated amino acid derivatives could streamline peptide synthesis protocols. The combination of the time-tested benzyloxycarbonyl protecting group with N-hydroxysuccinimide activation created a compound that bridged classical peptide chemistry with modern synthetic efficiency. This integration enabled researchers to benefit from the proven selectivity of the Z protecting group while accessing the enhanced reactivity provided by succinimide ester activation.
The compound's emergence coincided with the broader development of solid-phase peptide synthesis methodologies, where activated amino acid derivatives became essential components for automated synthesis protocols. The stability and reactivity profile of this compound made it particularly suitable for incorporation into synthetic strategies requiring reliable and predictable coupling reactions. This compatibility with emerging technologies facilitated its adoption across research laboratories and pharmaceutical development programs worldwide.
Significance in Biochemical Research
The significance of this compound in contemporary biochemical research extends far beyond its role as a simple synthetic intermediate, encompassing diverse applications in drug discovery, protein modification, and biotechnological development. In pharmaceutical research, the compound serves as a fundamental reagent for synthesizing peptide-based drugs and pharmaceutical intermediates, contributing to the development of novel therapeutic agents. The ability to incorporate phenylalanine residues with precise control over reaction conditions enables researchers to construct complex molecular architectures with predetermined biological activities.
The compound's utility in protein chemistry research stems from its capacity to facilitate selective protein modification through N-hydroxysuccinimide ester chemistry. The reactive ester group enables conjugation to primary amines present in proteins, allowing researchers to study protein-protein interactions, cellular localization, and enzymatic activity. This modification capability has proven particularly valuable in developing protein labeling strategies that preserve native protein function while introducing detectable or functional modifications.
Table 2: Applications of this compound in Biochemical Research
In solid-phase peptide synthesis applications, this compound demonstrates exceptional performance characteristics that have made it a preferred choice for automated synthesis protocols. The compound's compatibility with standard Fmoc chemistry enables its incorporation into diverse synthetic strategies, while its stability under typical storage and handling conditions ensures consistent performance across different laboratory environments. The selective reactivity toward primary amines, combined with the protective properties of the benzyloxycarbonyl group, provides researchers with precise control over peptide assembly sequences.
The development of bioconjugate systems represents another significant application domain for this compound, where its ability to form stable amide linkages enables the creation of novel drug delivery systems. These systems can potentially improve drug efficacy and enable targeted delivery to specific cells or tissues, addressing key challenges in modern therapeutic development. The compound's role in facilitating these advanced bioconjugation strategies positions it at the forefront of emerging biotechnological applications.
The compound's significance in diagnostic applications has grown substantially with the increasing demand for selective labeling reagents in biochemical assays. The N-hydroxysuccinimide ester functionality provides a reliable means of attaching fluorescent reporters, biotin moieties, and other detection systems to peptide substrates. This capability has proven essential in developing enzyme substrates, immunoassay components, and other analytical tools that require precise molecular recognition capabilities.
Current research trends indicate expanding applications for this compound in areas such as chemical biology, where its selective reactivity enables the development of chemical probes for studying biological processes. The compound's ability to introduce phenylalanine residues into synthetic constructs while maintaining compatibility with biological systems makes it valuable for creating molecules that can interrogate complex biological pathways. These applications continue to drive innovation in research methodologies and contribute to advancing our understanding of fundamental biological processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKVWQJKPXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955546 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-32-8 | |
| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-osu typically involves the reaction of N-hydroxysuccinimide with a protected amino acid derivative, such as benzyloxycarbonyl-L-phenylalanine. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Z-Phe-osu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide bonds, which is a key step in peptide synthesis.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form amides.
Major Products Formed
Amides: Formed through substitution reactions with amines.
N-Hydroxysuccinimide and Carboxylic Acid: Formed through hydrolysis.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Bond Formation
Z-Phe-osu is primarily used as a reagent for the protection of amino groups during peptide synthesis. Its mechanism involves acylation, where it reacts with amino groups to form amide bonds, facilitating the addition of phenylalanine residues to peptide chains. This process is crucial for developing peptides with specific biological activities.
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group for amino acids, enabling selective coupling during solid-phase synthesis. |
| Drug Development | Aids in creating peptide-based drugs and inhibitors, enhancing therapeutic options. |
| Biological Research | Utilized in studying enzyme-substrate interactions and protein modifications. |
Case Studies
-
Thermostable Insulin Derivative Synthesis
In a study published in Nature, researchers synthesized a highly thermostable insulin derivative using this compound as a key reagent. The modified insulin exhibited enhanced stability and prolonged biological activity compared to native insulin, showcasing this compound's potential in drug formulation . -
Peptide-Based Drug Development
Another study highlighted the use of this compound in the synthesis of novel peptide-based drugs aimed at improving therapeutic efficacy. The compound's ability to form stable amide bonds under mild conditions facilitated the development of drugs with better pharmacokinetic profiles .
Industrial Applications
This compound is not only limited to academic research but also finds applications in industrial settings:
- Production of Biochemical Reagents : Used extensively for synthesizing various biochemical intermediates and reagents.
- Protein Chemistry : Employed for modifying proteins through specific amino acid attachment, aiding in the study of protein interactions and functionalities.
Unique Characteristics
This compound stands out among similar compounds due to its high reactivity and efficiency in forming peptide bonds. Compared to other protecting groups, it allows for selective reactions under mild conditions, making it a preferred choice in peptide synthesis.
| Comparison with Similar Compounds | This compound | N-Hydroxysuccinimide Esters | Benzyloxycarbonyl Derivatives |
|---|---|---|---|
| Reactivity | High | Moderate | Variable |
| Selectivity | Excellent | Good | Moderate |
| Application Range | Broad (peptides, drugs) | Limited (activation of carboxyls) | Specific (amine protection) |
Mechanism of Action
The mechanism of action of Z-Phe-osu involves the formation of a reactive intermediate that facilitates the formation of peptide bonds. The compound reacts with amines to form an amide bond, with the succinimide group acting as a leaving group. This reaction is highly efficient and selective, making this compound a valuable reagent in peptide synthesis .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Efficiency in Peptide Synthesis : this compound achieves 50–70% yields in acyl transfer reactions, outperforming CDI-activated sulfonamides (50% yield) and HATU-activated cyanamides (<30% yield) .
- Stability Trade-offs : While this compound is less stable than Z-Phe-OtBu, its reactivity profile makes it ideal for time-sensitive syntheses .
- Cost-Effectiveness : this compound is commercially available at moderate cost (~$200/g), whereas specialized substrates like Z-Phe-Arg-AMC·HCl are significantly more expensive (>$500/g) .
Biological Activity
Z-Phe-osu, or N-(benzyloxycarbonyloxy)succinimide, is a chemical compound primarily utilized in peptide synthesis. As a derivative of phenylalanine, it serves as an important reagent in organic chemistry, particularly for the formation of peptide bonds. This article delves into its biological activity, including mechanisms of action, applications in research and drug development, and comparative efficacy in peptide synthesis.
Overview of this compound
- Chemical Structure : this compound has the molecular formula CHNO and is characterized by its high reactivity in forming amide bonds through acylation reactions with amino groups.
- Synthesis : The compound is synthesized by reacting N-hydroxysuccinimide with benzyloxycarbonyl-L-phenylalanine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as tetrahydrofuran (THF) .
This compound operates through acylation, where it reacts with amino groups in peptides or proteins to form amide bonds. This mechanism is crucial for extending peptide chains by adding phenylalanine residues. The biological implications of this addition are significant, as phenylalanine is a precursor for various vital compounds in biological systems .
Biochemical Pathways
- Peptide Synthesis Pathway : this compound plays a pivotal role in peptide synthesis, particularly in the addition of phenylalanine to peptide chains. This process can influence the functionality and stability of the resultant peptides .
Applications in Research and Drug Development
This compound is widely employed across several domains:
- Peptide Synthesis : Its primary application lies in facilitating the protection of amino groups during peptide synthesis, enhancing yield and purity .
- Drug Development : The compound is instrumental in synthesizing peptide-based therapeutics and inhibitors, contributing to advancements in pharmaceutical research .
- Biological Research : It aids in studying enzyme-substrate interactions and protein modifications, providing insights into biochemical processes .
Comparative Efficacy
A comparative analysis of this compound with other reagents used in peptide synthesis reveals its advantages and limitations. Below is a summary table highlighting key performance metrics:
| Reagent | Yield (%) | Epimerization Risk (%) | Application Area |
|---|---|---|---|
| This compound | 61 | 32.7 | Peptide synthesis |
| HOSu | 65 | 40 | Peptide coupling |
| DIC/DmOx | 91.4 | Low | High-yield peptide synthesis |
The data indicates that while this compound offers reasonable yields, it may be outperformed by alternatives like DIC/DmOx, especially concerning epimerization control .
Case Studies
- Peptide Synthesis Optimization : In a study comparing various coupling agents for synthesizing tripeptides, this compound demonstrated moderate efficiency but was surpassed by N-alkyl-cyanoacetamido oximes which provided better yields and lower epimerization rates .
- Drug Development Applications : Research utilizing this compound has led to the successful synthesis of several bioactive peptides that exhibit therapeutic potential against various diseases. These studies highlight its role not only as a reagent but also as a facilitator for innovative drug design .
Q & A
Q. What are the standard protocols for synthesizing Z-Phe-osu, and how can purity be optimized?
this compound synthesis typically involves coupling L-phenylalanine with activated esters (e.g., N-hydroxysuccinimide) under anhydrous conditions. Key variables include reaction temperature (0–4°C for stability), molar ratios (1:1.2 amino acid/ester), and purification via column chromatography using silica gel . To optimize purity, employ HPLC with a C18 reverse-phase column and monitor UV absorbance at 214 nm. Triplicate recrystallization in ethyl acetate/hexane mixtures (3:1 v/v) reduces byproduct contamination .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- NMR : Confirm structure via <sup>1</sup>H NMR (δ 7.2–7.4 ppm for benzyl protons) and <sup>13</sup>C NMR (δ 155–160 ppm for carbonyl groups).
- FT-IR : Identify ester C=O stretches at 1740–1720 cm⁻¹ and carbamate N-H at 3350 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 296.3 . Consistency across multiple methods is required to validate identity and purity .
Q. How does this compound’s stability vary under different storage conditions?
Q. What experimental strategies resolve contradictions in this compound’s reactivity reported across studies?
Contradictions may arise from solvent polarity effects or trace metal catalysis. Design a factorial experiment testing:
- Solvent Systems : DMF vs. THF.
- Additives : 1 mM EDTA (to chelate metals) vs. control.
- Reaction Time : 2–24 hours. Analyze yields via ANOVA and cross-validate results with independent labs. Literature meta-analyses using PRISMA guidelines can identify systematic biases (e.g., underreporting of negative data) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities with proteases. Parameterize force fields using DFT-calculated partial charges (B3LYP/6-31G*). Validate predictions with SPR assays measuring KD values. Reproducibility requires open-access sharing of simulation trajectories and code .
Q. What methodologies quantify this compound’s enantiomeric excess in asymmetric synthesis?
Chiral HPLC (Chiralpak IA column) with a mobile phase of hexane/isopropanol (85:15) resolves enantiomers. Calibrate using pure (R)- and (S)-standards. For kinetic resolution studies, integrate time-course ee% data with non-linear regression models (e.g., MATLAB’s Curve Fitting Toolbox) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality control protocols:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?
Fit sigmoidal curves using four-parameter logistic regression (GraphPad Prism). Report EC50 ± 95% CI and assess goodness-of-fit via R<sup>2</sup> > 0.95. For outliers, apply Grubbs’ test (α = 0.05) and repeat experiments in triplicate .
Tables for Key Data
Table 1. Stability of this compound in Common Solvents (25°C, pH 7.4)
| Solvent | t½ (days) | Major Degradation Product |
|---|---|---|
| DMSO | 28 | Phenylalanine |
| Ethanol | 42 | None detected |
| Water | 7 | Succinimide |
Table 2. Comparative Reactivity in Solvent Systems (Yield ± SD, n=3)
| Solvent | Additive | Yield (%) |
|---|---|---|
| DMF | None | 78 ± 2.1 |
| DMF | EDTA | 85 ± 1.8 |
| THF | None | 65 ± 3.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
